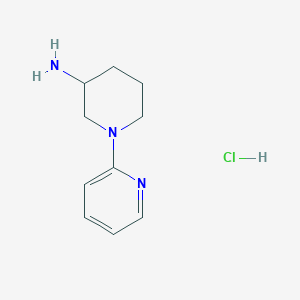

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

1-pyridin-2-ylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c11-9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSDFLHWVMWWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671447 | |

| Record name | 1-(Pyridin-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-80-1 | |

| Record name | 1-(Pyridin-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride: Synthesis, Properties, and Applications for Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and the constituent chemical moieties to provide a robust guide for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and field-proven methodologies, ensuring a reliable foundation for its application in research and development.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule incorporating a piperidine ring, a primary amine, and a pyridine ring. This unique combination of features makes it a valuable scaffold for combinatorial chemistry and as a building block in the synthesis of more complex pharmaceutical agents. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for many experimental and biological applications.

The properties of the core scaffold, piperidin-3-amine dihydrochloride, are well-documented and provide a strong baseline for predicting the characteristics of its N-pyridinyl derivative.

| Property | (R)-3-Aminopiperidine Dihydrochloride | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C5H14Cl2N2 | C10H16ClN3 | Addition of a C5H4N group and removal of one HCl and H. |

| Molecular Weight | 173.08 g/mol [1] | ~213.71 g/mol | Based on the predicted molecular formula. |

| Appearance | Off-white to beige powder[1] | White to off-white solid | Typical appearance for hydrochloride salts of organic amines. |

| Melting Point | 190-195 °C[2] | >200 °C (with decomposition) | The addition of the aromatic pyridine ring is expected to increase the melting point. |

| Solubility | Sparingly soluble in methanol, slightly soluble in water[1] | Soluble in water and methanol | The hydrochloride salt form generally imparts good solubility in polar protic solvents. |

| pKa | Not specified | ~8-9 (piperidine N), ~4-5 (pyridine N) | The piperidine nitrogen will be more basic than the pyridine nitrogen. The primary amine's basicity will be influenced by the adjacent ring system. |

Synthesis and Reactivity

The synthesis of this compound can be logically approached through the nucleophilic aromatic substitution of an activated pyridine derivative with piperidin-3-amine. The piperidin-3-amine core itself can be synthesized through various established routes, often starting from readily available precursors like 3-aminopyridine or L-glutamic acid.[3][4]

Proposed Synthetic Workflow

A robust and scalable synthesis would involve the reaction of 2-chloropyridine with piperidin-3-amine. The piperidine ring nitrogen is a more potent nucleophile than the exocyclic primary amine, leading to selective N-arylation at the 1-position of the piperidine ring.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

-

Reaction Setup: To a solution of piperidin-3-amine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base such as potassium carbonate (2.0 eq) or triethylamine (2.5 eq).

-

Addition of Reagent: Add 2-chloropyridine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Spectral Characterization (Predicted)

| Spectral Data | Predicted Features for this compound |

| ¹H NMR | Pyridine Protons: 4 signals in the aromatic region (δ 6.5-8.5 ppm). Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbon adjacent to the pyridine ring will be deshielded. Amine Protons: A broad signal that may exchange with D₂O. |

| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 100-160 ppm). Piperidine Carbons: 5 signals in the aliphatic region (δ 20-60 ppm). |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak corresponding to the free base at m/z ≈ 177. Fragmentation: Loss of the amino group, cleavage of the piperidine ring, and fragmentation of the pyridine ring. |

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] The 3-aminopiperidine moiety, in particular, is a key component of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[1]

The introduction of the pyridin-2-yl group onto the piperidine nitrogen offers several advantages for drug design:

-

Modulation of Physicochemical Properties: The pyridine ring can alter the lipophilicity, polarity, and hydrogen bonding capacity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introduction of a Vector for Further Functionalization: The pyridine ring can be further substituted to explore structure-activity relationships (SAR) and optimize binding to a biological target.

-

Potential for Novel Biological Activity: The combination of the aminopiperidine and pyridine moieties may lead to novel interactions with biological targets, potentially in areas such as CNS disorders, oncology, or infectious diseases.

Caption: Potential therapeutic applications of the 1-(pyridin-2-yl)piperidin-3-amine scaffold.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling should be adopted based on the known hazards of its components, namely piperidine and (R)-3-aminopiperidine dihydrochloride.

Known Hazards of Related Compounds:

-

(R)-3-Aminopiperidine dihydrochloride: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Piperidine: Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[7]

Recommended Safe Handling Protocol

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. All handling of the solid should be done in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. The compound is likely hygroscopic.[6]

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics. By leveraging the well-established chemistry of the piperidin-3-amine core and the versatile nature of the pyridine ring, researchers can explore a wide range of biological targets. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, offering a solid starting point for its use in drug discovery programs. As with any research chemical, proper safety precautions should be strictly followed.

References

- 1. nbinno.com [nbinno.com]

- 2. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]

- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 4. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride CAS number information

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride: Synthesis, Characterization, and Applications

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs, highlighting its significance in the design of bioactive molecules.[1] Within this class, 3-aminopiperidine and its N-substituted analogues represent a particularly valuable chiral building block. The strategic placement of the amino group at the 3-position provides a crucial vector for chemical modification, enabling the synthesis of complex molecules with precise three-dimensional architectures.

This guide focuses on a specific derivative, 1-(Pyridin-2-yl)piperidin-3-amine and its hydrochloride salt. This molecule uniquely combines the flexible, saturated piperidine core with the rigid, aromatic pyridine ring. This combination makes it a compelling scaffold for exploring interactions with biological targets, particularly in the development of enzyme inhibitors and receptor modulators. While public domain data on this specific hydrochloride salt is limited, this document synthesizes information from closely related analogues and foundational chemical principles to provide a comprehensive technical overview for researchers and drug development professionals. We will delve into its chemical identity, proposed synthesis, analytical characterization, established applications of its core fragments, and essential safety protocols.

Compound Identification and Physicochemical Properties

A critical first step in working with any chemical entity is to establish its identity. The core structure consists of a piperidine ring where the nitrogen atom is directly attached to the C2 position of a pyridine ring, and an amine group is substituted at the C3 position of the piperidine ring. The hydrochloride salt form enhances stability and improves aqueous solubility, which is often desirable for pharmaceutical development.

While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical databases, CAS numbers for highly relevant structural analogues are provided in Table 1 for reference and comparison. The properties listed below are predicted based on the constituent moieties and data from these related compounds.

Table 1: Compound Identification and Physicochemical Properties of 1-(Pyridin-2-yl)piperidin-3-amine and Related Analogues

| Property | 1-(Pyridin-2-yl)piperidin-3-amine (Predicted) | 1-(Pyrimidin-2-yl)piperidin-3-amine[2][3] | (R)-3-Aminopiperidine Dihydrochloride[4][5][6] |

| Molecular Formula | C₁₀H₁₅N₃ (Free Base) / C₁₀H₁₆ClN₃ (HCl salt) / C₁₀H₁₇Cl₂N₄ (di-HCl salt) | C₉H₁₄N₄ | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 177.25 g/mol (Free Base) | 178.23 g/mol | 173.08 g/mol |

| CAS Number | Not readily available | 1146290-25-6 (Free Base) | 334618-23-4 |

| Appearance | Predicted: Off-white to tan solid | - | Off-white solid |

| Solubility | Predicted: Soluble in water, methanol | - | Soluble in Methanol (Slightly), Water (Slightly)[7] |

| Melting Point | Not available | - | 190-195 °C[7] |

| Chirality | Exists as a racemate unless a specific enantiomer is synthesized | - | Chiral, available as (R) and (S) enantiomers |

Synthesis and Purification

The synthesis of N-aryl piperidines is a well-established field in organic chemistry.[8] A logical and common approach for synthesizing 1-(Pyridin-2-yl)piperidin-3-amine is through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the reaction of a piperidine derivative with an activated pyridine ring.

Proposed Synthetic Pathway

The most direct route involves the coupling of 2-chloropyridine with 3-aminopiperidine. To achieve selectivity and prevent side reactions, the primary amine at the C3 position of the piperidine ring must be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions required for the SₙAr reaction and can be readily removed under acidic conditions.

The proposed workflow is as follows:

-

Protection: (R)- or (S)-3-aminopiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield (R)- or (S)-3-(Boc-amino)piperidine.

-

Coupling (SₙAr): The protected piperidine is coupled with 2-chloropyridine in the presence of a base (e.g., potassium carbonate or sodium hydride) and a high-boiling point solvent (e.g., DMF or DMSO) at elevated temperatures.

-

Deprotection: The resulting Boc-protected intermediate is treated with a strong acid, such as hydrochloric acid (HCl) in a solvent like dioxane or methanol. This step simultaneously removes the Boc group and forms the desired hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Procedure

-

Protection Step: To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of dioxane and water, add sodium carbonate (3.0 eq). Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-(Boc-amino)piperidine.

-

SₙAr Coupling: In a sealed vessel, combine 3-(Boc-amino)piperidine (1.0 eq), 2-chloropyridine (1.2 eq), and potassium carbonate (2.5 eq) in anhydrous DMF. Heat the mixture to 100-120°C for 16-24 hours. Monitor the reaction by TLC or LC-MS. After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in methanol and cool to 0°C. Add a 4M solution of HCl in dioxane (excess) dropwise. Stir the mixture at room temperature for 2-4 hours. The product hydrochloride salt will typically precipitate. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Characterization

Confirming the structure and purity of the final compound is paramount. A standard suite of analytical techniques would be employed for full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of both pyridine and piperidine ring protons. The chemical shifts and coupling patterns will verify the substitution pattern. Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm), while piperidine protons will be in the aliphatic region (δ 1.5-4.0 ppm).

-

¹³C NMR: Will show the correct number of carbon signals, distinguishing between aromatic (pyridine) and aliphatic (piperidine) carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to confirm the molecular weight of the free base. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. For chiral compounds, a chiral HPLC method would be necessary to determine the enantiomeric excess (ee). A patent for analyzing the related 3-aminopiperidine describes using a derivatization agent (benzoyl chloride) followed by analysis on a C18 column.[9]

Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

The true value of a chemical scaffold lies in its application. While 1-(Pyridin-2-yl)piperidin-3-amine is not itself a drug, its structural motifs are present in or relevant to several important therapeutic areas.

Scaffold for DPP-4 Inhibitors

The chiral (R)-3-aminopiperidine core is a privileged scaffold found in a class of highly successful anti-diabetic drugs known as gliptins, which are dipeptidyl peptidase-4 (DPP-4) inhibitors.[6]

-

Alogliptin: Utilizes (R)-3-aminopiperidine as a key building block.[10]

-

Linagliptin: This potent DPP-4 inhibitor also incorporates the (R)-3-aminopiperidine moiety, highlighting the importance of this chiral amine in achieving high affinity and selectivity.[6][10]

The synthesis of these drugs relies on the nucleophilicity of the 3-amino group, demonstrating the utility of this functional handle in complex molecule synthesis.

PCSK9 Inhibitors

Directly relevant to the title compound, a 2018 study from Pfizer detailed the discovery of a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9).[11][12] These compounds inhibit PCSK9 mRNA translation, a validated therapeutic approach for managing hypercholesterolemia.[12] The study explicitly identifies the N-(pyridin-2-yl)-N-(piperidin-3-yl) fragment as a core structural element, underscoring the potential of this scaffold in developing treatments for cardiovascular disease.

Other Therapeutic Areas

The fusion of pyridine and piperidine rings is a common strategy in medicinal chemistry. Pyrido[2,3-d]pyrimidine derivatives, which feature a related structural framework, have been investigated as EGFR inhibitors for cancer therapy and as antibacterial agents.[13][14] This suggests that the combination of these two heterocycles can be tuned to interact with a wide range of biological targets.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, safety precautions can be inferred from related compounds like (R)-3-Aminopiperidine dihydrochloride.

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335).[15]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]

-

Avoid contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic (absorbs moisture from the air), so storage under an inert atmosphere is recommended.[7]

Conclusion

This compound is a specialized chemical building block with significant potential in medicinal chemistry and drug discovery. By combining the validated 3-aminopiperidine scaffold with a pyridine moiety, it offers a unique structural framework for developing novel therapeutics. Its direct relevance to the development of PCSK9 inhibitors provides a compelling rationale for its synthesis and further investigation. This guide provides a foundational understanding of its synthesis, characterization, and application, serving as a valuable resource for researchers aiming to leverage this and related structures in their scientific pursuits.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Pyrimidin-2-yl)piperidin-3-amine [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (R)-3-Aminopiperidine Dihydrochloride | Manasa Life Sciences [manasalifesciences.com]

- 7. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]

- 8. Piperidine synthesis [organic-chemistry.org]

- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 10. Piperidin-3-amine | 54012-73-6 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 334618-07-4|(S)-Piperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride

This guide provides a comprehensive overview of the synthetic routes for preparing 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical experimental protocols.

Introduction and Strategic Overview

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceutical compounds and natural products.[1][2][3] Specifically, N-aryl piperidines are crucial intermediates in the development of various therapeutic agents.[4] The target molecule, this compound, combines the N-aryl piperidine core with a reactive primary amine, making it a versatile synthon for further chemical modifications.

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially scalable methods involve the formation of the C-N bond between the pyridine and piperidine rings as a key step. This guide will focus on two primary and highly effective strategies: the Palladium-catalyzed Buchwald-Hartwig amination and a reductive amination approach.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two key precursors: a 2-substituted pyridine and a 3-aminopiperidine derivative. The final hydrochloride salt formation is a straightforward acid-base reaction.

Figure 1: Retrosynthetic analysis of this compound.

Synthetic Strategies and Mechanistic Insights

Strategy 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds via a palladium-catalyzed cross-coupling reaction.[5][6] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.[7]

The reaction involves the coupling of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] For the synthesis of 1-(Pyridin-2-yl)piperidin-3-amine, a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) is reacted with a protected 3-aminopiperidine, such as (R)-3-(Boc-Amino)piperidine. The use of a protecting group on the 3-amino functionality is crucial to prevent side reactions.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Considerations:

-

Catalyst and Ligand: A variety of palladium sources can be used, such as Pd(OAc)2 or Pd2(dba)3. The choice of phosphine ligand is critical and often requires optimization. Sterically hindered and electron-rich ligands, such as Xantphos or BINAP, are often effective.[8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used.[8]

-

Solvent: Aprotic, non-polar solvents like toluene or m-xylene are generally preferred.[7]

Strategy 2: Reductive Amination

Reductive amination is another fundamental and versatile method for the synthesis of amines.[9][10] This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction to the corresponding amine.[11]

In the context of synthesizing the target molecule, a reductive amination approach could involve the reaction of 2-aminopyridine with a protected 3-oxopiperidine, followed by reduction of the resulting enamine and deprotection. Alternatively, a double reductive amination approach could be employed starting from a suitable dicarbonyl compound and 2-aminopyridine.[12]

A more direct approach would be the reductive amination of N-Boc-piperidin-4-one with an aniline derivative, which showcases the feasibility of this reaction on piperidone scaffolds.[13]

Figure 3: General workflow for reductive amination.

Key Experimental Considerations:

-

Reducing Agent: A variety of reducing agents can be used, with sodium triacetoxyborohydride [NaBH(OAc)3] being a popular choice due to its mildness and selectivity.[10] Other options include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

-

Reaction Conditions: The reaction is often performed as a one-pot procedure, where the carbonyl compound, amine, and reducing agent are mixed together.[9] The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound via a Buchwald-Hartwig amination, followed by deprotection and salt formation.

Step 1: Synthesis of tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate

-

To an oven-dried Schlenk flask, add Pd2(dba)3 (palladium catalyst), Xantphos (ligand), and sodium tert-butoxide (base).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous toluene as the solvent.

-

To this mixture, add 2-bromopyridine and tert-butyl piperidin-3-ylcarbamate.

-

Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate in a suitable solvent such as methanol or dioxane.

-

Add a solution of hydrochloric acid in the corresponding solvent (e.g., methanolic HCl or HCl in dioxane).

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

-

Upon completion, the hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to afford the pure this compound.

-

Collect the solid by filtration and dry under vacuum.

Data Summary

The following table summarizes typical reaction parameters for the key Buchwald-Hartwig amination step. Please note that yields are highly dependent on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Catalyst | Pd₂(dba)₃ | [7] |

| Ligand | Xantphos | [8] |

| Base | NaOtBu | [8] |

| Solvent | Toluene | [7][8] |

| Temperature | Reflux | [8] |

| Typical Yield | Moderate to Good | [8] |

Conclusion

The synthesis of this compound can be effectively achieved through modern synthetic methodologies. The Buchwald-Hartwig amination stands out as a reliable and scalable method for the crucial N-arylation step. Careful selection of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity. The subsequent deprotection and salt formation are generally straightforward procedures. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]

- 3. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. soc.chim.it [soc.chim.it]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride is a heterocyclic compound incorporating both a pyridine and a piperidine scaffold. These structural motifs are prevalent in a wide array of clinically approved pharmaceuticals, suggesting a high potential for biological activity. This guide synthesizes current knowledge on related chemical structures to propose a putative mechanism of action for this compound. We will delve into its potential as a modulator of central nervous system (CNS) targets, its prospective role in enzyme inhibition, and its potential as an antimicrobial or anticancer agent. Furthermore, this document provides detailed experimental protocols to facilitate the systematic investigation and validation of these hypotheses, aiming to guide future research and drug development efforts.

Introduction: The Chemical Significance of this compound

The molecular architecture of this compound is a composite of two highly significant pharmacophores in medicinal chemistry: the piperidine ring and the pyridine ring. The piperidine scaffold is a ubiquitous feature in numerous drugs, valued for its ability to introduce three-dimensionality, which can enhance binding to protein targets.[1] Its presence often improves pharmacokinetic properties, such as metabolic stability and membrane permeability, while also allowing for the fine-tuning of a compound's lipophilicity and hydrogen bonding capacity.[2]

The pyridine ring, an aromatic heterocycle, is also a cornerstone in drug design, frequently involved in key binding interactions with biological targets. The combination of these two moieties in this compound suggests a compound with the potential for diverse biological activities, warranting a thorough investigation into its mechanism of action.

Caption: Chemical structure of this compound.

Hypothesized Mechanisms of Action

Given the absence of direct studies on this compound, we can infer potential mechanisms of action by examining structurally analogous compounds.

Central Nervous System (CNS) Modulation

The combination of pyrimidine and piperidine moieties in a similar compound, 1-(pyrimidin-2-yl)piperidin-3-amine, has been noted for its potential in developing drugs for CNS disorders by interacting with specific brain receptors.[3] It is plausible that this compound could exhibit similar activity. The piperidine ring is a common feature in many CNS-active drugs, and the pyridine group can participate in various receptor-ligand interactions. A related compound, 1-(Pyridin-3-yl)piperidine-2-carbonitrile, is suggested to act on neurotransmitter systems.[4] Therefore, potential targets for this compound could include:

-

Dopamine receptors: The piperidine scaffold is present in several antipsychotic drugs that target dopamine receptors.

-

Serotonin receptors: Modulation of serotonin receptors is a key mechanism for many antidepressants and anxiolytics.

-

Nicotinic acetylcholine receptors (nAChRs): The pyridine ring is structurally similar to the endogenous ligand acetylcholine, suggesting a potential interaction with nAChRs.

Enzyme Inhibition

The core structure of piperidin-3-amine is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the management of type 2 diabetes.[5] DPP-IV inhibitors work by prolonging the action of incretin hormones, which regulate insulin secretion.[5] It is conceivable that this compound could also exhibit inhibitory activity against DPP-IV or other related enzymes.

Additionally, piperidine derivatives have been investigated as inhibitors of various kinases, such as IκB kinase (IKKb) and anaplastic lymphoma kinase (ALK), which are implicated in cancer and inflammatory diseases.[1][6]

Antimicrobial and Anticancer Activity

Derivatives of piperidine have shown promise as antibacterial and antifungal agents.[7] Specifically, pyridine derivatives with a thiosemicarbazone group and a piperidine ring have demonstrated potent activity against Mycobacterium tuberculosis.[8] The basicity of the piperidine ring appears to be a crucial factor in this activity.[8]

In the realm of oncology, piperidine moieties are frequently incorporated into the design of anticancer drugs.[1] For instance, certain piperidinone derivatives have shown cytotoxic and apoptosis-inducing effects in tumor cells.[1] The mechanism of action for a related compound, 3-nitro-N-(piperidin-1-yl)pyridin-2-amine, is thought to involve the induction of apoptosis in tumor cells.[9]

Experimental Protocols for Elucidating the Mechanism of Action

To validate the aforementioned hypotheses, a systematic experimental approach is necessary. The following protocols provide a framework for investigating the biological activity of this compound.

Caption: Experimental workflow for mechanism of action elucidation.

Receptor Binding Assays

Objective: To determine if this compound binds to specific CNS receptors.

Methodology:

-

Preparation of Membranes: Prepare cell membranes expressing the target receptors (e.g., dopamine D2, serotonin 5-HT2A, or nAChR subtypes) from cultured cells or animal brain tissue.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using a scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration required to displace 50% of the radioligand binding. Determine the equilibrium dissociation constant (Ki) to quantify the binding affinity.

Enzyme Inhibition Assays

Objective: To assess the inhibitory effect of this compound on target enzymes such as DPP-IV or a panel of kinases.

Methodology (Example: DPP-IV Inhibition):

-

Reagents: Prepare a reaction buffer, a solution of recombinant human DPP-IV, and a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Assay Procedure: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the DPP-IV enzyme solution. Pre-incubate for a specified time.

-

Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Cell-Based Functional Assays

Objective: To evaluate the functional consequences of target engagement in a cellular context, such as cytotoxicity in cancer cells or antibacterial activity.

Methodology (Example: Anticancer Cytotoxicity Assay):

-

Cell Culture: Plate cancer cells (e.g., a panel of cell lines representing different cancer types) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or resazurin reduction assay.

-

Data Analysis: Determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for cell growth inhibition.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format for easy comparison and interpretation.

| Assay Type | Target | Parameter | Result (Hypothetical) |

| Receptor Binding | Dopamine D2 Receptor | Ki (nM) | 150 |

| Serotonin 5-HT2A Receptor | Ki (nM) | 85 | |

| Enzyme Inhibition | DPP-IV | IC50 (µM) | > 100 |

| IKKb Kinase | IC50 (µM) | 5.2 | |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (µM) | 12.5 |

| A549 (Lung Cancer) | IC50 (µM) | 25.8 | |

| Antibacterial | E. coli | MIC (µg/mL) | > 128 |

| S. aureus | MIC (µg/mL) | 32 |

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests a high potential for biological activity. Based on the analysis of related compounds, the most promising avenues for investigation lie in its potential modulation of CNS receptors, inhibition of kinases involved in cancer and inflammation, and its possible antibacterial properties. The experimental framework provided in this guide offers a systematic approach to unraveling the therapeutic potential of this compound. Further research, including structure-activity relationship (SAR) studies and in vivo testing, will be crucial in determining its viability as a lead compound for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Pyrimidin-2-yl)piperidin-3-amine [myskinrecipes.com]

- 4. Buy 1-(Pyridin-3-yl)piperidine-2-carbonitrile (EVT-12042945) [evitachem.com]

- 5. nbinno.com [nbinno.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidin-3-amine | 54012-73-6 | Benchchem [benchchem.com]

- 8. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Nitro-N-(piperidin-1-yl)pyridin-2-amine|CAS 1549866-67-2 [benchchem.com]

Biological activity of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

An In-depth Technical Guide to the Biological Activity of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Abstract

This guide provides a comprehensive technical framework for the investigation of this compound, a novel heterocyclic amine. Lacking direct characterization in existing literature, this document establishes a hypothesis-driven approach for its evaluation. By deconstructing the molecule into its core components—the piperidin-3-amine scaffold and the pyridin-2-yl substituent—we infer potential biological targets and outline a rigorous, multi-stage experimental plan. The primary hypothesis centers on the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), a validated target for type 2 diabetes, given the established role of the piperidin-3-amine core as a key intermediate in the synthesis of approved DPP-IV inhibitors.[1][2][3] This guide furnishes drug development professionals with detailed protocols for physicochemical characterization, primary enzymatic screening, secondary cellular assays, and preliminary mechanism of action studies, underpinned by a robust scientific rationale and stringent safety considerations.

Introduction and Structural Rationale

The piperidine ring is a privileged scaffold in modern medicinal chemistry, integral to a wide array of pharmaceuticals targeting indications from central nervous system (CNS) disorders to oncology.[4][5] Its prevalence is due to its favorable metabolic stability, its ability to serve as a versatile synthetic handle, and its capacity to modulate key physicochemical properties such as lipophilicity and hydrogen bonding potential.[5] The subject of this guide, this compound, combines this established piperidine core with a pyridin-2-yl group.

This specific combination warrants investigation for several reasons:

-

The Piperidin-3-amine Core: The (R)-enantiomer of 3-aminopiperidine is a critical building block for several marketed Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, including Alogliptin and Linagliptin.[1][2] These drugs are essential in the management of type 2 diabetes. The core structure is therefore strongly associated with potent and selective enzyme inhibition.

-

The Pyridin-2-yl Substituent: The addition of an aromatic system like pyridine can introduce critical interactions with a biological target, such as pi-stacking or hydrogen bonding, potentially enhancing binding affinity and selectivity.

Based on this structural analysis, a primary hypothesis is formulated: This compound is a potential inhibitor of the DPP-IV enzyme. This guide outlines the necessary experimental strategy to validate this hypothesis.

Caption: Structural deconstruction and hypothesis formulation.

Physicochemical and Structural Characterization

Prior to biological evaluation, the identity, purity, and fundamental properties of the compound must be rigorously confirmed. This ensures that any observed biological activity is attributable to the compound of interest and allows for the calculation of accurate concentrations.

Table 1: Core Characterization Assays

| Parameter | Method | Purpose | Acceptance Criteria |

| Identity | ¹H NMR, ¹³C NMR, LC-MS | Confirms the chemical structure and molecular weight. | Spectra consistent with proposed structure; observed mass matches theoretical mass ± 5 ppm. |

| Purity | HPLC-UV/DAD | Quantifies the percentage of the active compound. | ≥ 95% purity. |

| Solubility | Kinetic Solubility Assay | Determines solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). | Guides stock solution preparation and prevents compound precipitation in assays. |

| Stability | HPLC-UV over time | Assesses degradation in assay buffer and DMSO stock at relevant temperatures. | < 10% degradation over 24 hours. |

Primary Biological Screening: DPP-IV Enzymatic Assay

The primary hypothesis is tested using a direct, cell-free enzymatic assay. This approach isolates the interaction between the compound and its putative target, eliminating confounding factors from a cellular environment.

Rationale and Mechanism

DPP-IV is a serine protease that cleaves the N-terminal dipeptide from incretin hormones like Glucagon-Like Peptide-1 (GLP-1). Inactivation of GLP-1 leads to reduced insulin secretion. By inhibiting DPP-IV, the active concentration of GLP-1 is increased, promoting glucose-dependent insulin release and thereby lowering blood glucose levels.[1] The assay uses a synthetic substrate, Gly-Pro-AMC, which upon cleavage by DPP-IV, releases a fluorescent aminomethylcoumarin (AMC) group. A reduction in the fluorescent signal in the presence of the test compound indicates inhibition.

Caption: Simplified DPP-IV/GLP-1 signaling pathway.

Detailed Experimental Protocol: DPP-IV Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl (100 mM, pH 7.5) with 100 mM NaCl.

-

Enzyme Stock: Recombinant human DPP-IV diluted in assay buffer to 2X final concentration (e.g., 200 pM).

-

Substrate Stock: Gly-Pro-AMC diluted in assay buffer to 2X final concentration (e.g., 20 µM).

-

Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series 1:50 in assay buffer to create the 2X final concentration plate.

-

Positive Control: A known DPP-IV inhibitor (e.g., Alogliptin) prepared similarly to the test compound.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of assay buffer to all wells.

-

Add 5 µL of the 2X test compound dilutions or controls (DMSO for negative control, Alogliptin for positive control) to respective wells.

-

Add 10 µL of 2X DPP-IV enzyme solution to all wells except for the "no enzyme" control wells.

-

Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 10 µL of 2X Gly-Pro-AMC substrate solution to all wells.

-

Immediately transfer the plate to a fluorescent plate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)).

-

Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Secondary Screening and Mechanism of Action

If the compound demonstrates potent activity in the primary assay (e.g., IC₅₀ < 1 µM), further studies are required to assess its cellular effects and elucidate its mechanism of inhibition.

Caption: Logical workflow for secondary screening and MOA studies.

Cytotoxicity Assays

It is crucial to determine if the observed enzymatic inhibition is due to a specific interaction or a result of general cytotoxicity.

-

Protocol (MTT Assay):

-

Seed human cells (e.g., HEK293 or HepG2) in a 96-well plate and incubate for 24 hours.

-

Treat cells with a range of concentrations of the test compound for 24-48 hours.

-

Add MTT reagent and incubate for 4 hours, allowing viable cells to convert it to formazan crystals.

-

Solubilize the crystals with DMSO or isopropanol.

-

Measure absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

-

-

Interpretation: The concentration at which 50% cytotoxicity is observed (CC₅₀) should be significantly higher than the enzymatic IC₅₀ (ideally >100-fold) for the compound to be considered a specific inhibitor.

Enzyme Kinetics

To understand how the compound inhibits DPP-IV, kinetic studies are performed. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

-

Protocol:

-

Perform the DPP-IV enzymatic assay as described in Section 3.2.

-

Use a matrix of concentrations, varying both the substrate (Gly-Pro-AMC) and the inhibitor.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

-

Interpretation:

-

Competitive: Vmax remains constant, Km increases. Lines intersect on the y-axis.

-

Non-competitive: Vmax decreases, Km remains constant. Lines intersect on the x-axis.

-

This information is critical for understanding how the inhibitor interacts with the enzyme's active site and for guiding future lead optimization.

-

Safety Precautions

While specific toxicity data for this compound is unavailable, data from related compounds like (R)-3-Aminopiperidine dihydrochloride and piperidine itself mandate caution.[6][7][8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[10][11]

-

Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes. The hydrochloride salt may be irritating or corrosive.[6][7][12]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[12]

-

Inhalation: Move to fresh air.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[9]

-

In all cases of significant exposure, seek immediate medical attention.[11]

-

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven pathway for the comprehensive evaluation of this compound. By leveraging knowledge of its constituent chemical motifs, we prioritize the investigation of its potential as a DPP-IV inhibitor. The detailed protocols for primary, secondary, and mechanistic assays provide a robust framework for generating a high-quality data package. Positive results from this workflow—specifically, potent and selective DPP-IV inhibition with low cytotoxicity—would validate the initial hypothesis and justify the advancement of this compound into more complex cellular models and subsequent in vivo efficacy studies for the potential treatment of type 2 diabetes.

References

- 1. nbinno.com [nbinno.com]

- 2. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]

- 3. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. carlroth.com [carlroth.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive literature review and a detailed synthetic methodology for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is scarce, this document constructs a robust scientific narrative by drawing upon established synthetic protocols for analogous N-aryl piperidine derivatives and the known biological relevance of the constituent chemical motifs. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the synthesis, characterization, and potential pharmacological applications of this and related compounds.

Introduction: The Scientific Rationale

The piperidine scaffold is a cornerstone in modern drug discovery, present in a multitude of FDA-approved therapeutics.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure for interacting with biological targets. When coupled with a pyridine ring, a common pharmacophore known to modulate physicochemical properties and engage in specific receptor interactions, the resulting 1-(pyridin-2-yl)piperidine core represents a promising scaffold for novel therapeutic agents.[3]

The addition of a 3-amino group to the piperidine ring introduces a key functional handle for further derivatization and a potential key interaction point with biological macromolecules. This guide focuses on the hydrochloride salt of 1-(Pyridin-2-yl)piperidin-3-amine, a form often favored for its improved solubility and stability.

Proposed Synthetic Strategy: A Multi-Step Approach

A thorough review of the literature suggests that a selective synthesis of this compound can be achieved through a strategic three-step process. This approach addresses the challenge of selectively arylating the secondary amine of the piperidine ring in the presence of the primary amino group at the 3-position. The proposed synthetic workflow is as follows:

-

Protection of the 3-Amino Group: The primary amine of 3-aminopiperidine is first protected to prevent its reaction in the subsequent N-arylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent coupling reaction and its facile removal under acidic conditions.[4][5][6]

-

Buchwald-Hartwig N-Arylation: The Boc-protected 3-aminopiperidine is then coupled with a 2-halopyridine (e.g., 2-bromopyridine) via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[7][8][9]

-

Deprotection and Salt Formation: Finally, the Boc protecting group is removed under acidic conditions, which concurrently protonates the amine functionalities to yield the desired this compound salt.[5][10][11]

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (Piperidin-3-yl)carbamate (Boc-3-aminopiperidine)

The protection of the primary amine is a critical first step to ensure selectivity in the subsequent N-arylation.

Protocol:

-

To a stirred solution of 3-aminopiperidine dihydrochloride in a suitable solvent (e.g., a mixture of water and tetrahydrofuran), add a base such as sodium hydroxide to neutralize the hydrochloride and free the amine.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-3-yl)carbamate.

| Reagent/Solvent | Molar Ratio (relative to starting amine) | Purpose |

| 3-Aminopiperidine dihydrochloride | 1.0 | Starting material |

| Sodium Hydroxide | ~2.2 | To neutralize the hydrochloride salt |

| Di-tert-butyl dicarbonate (Boc₂O) | ~1.1 | Boc protecting agent |

| Water/Tetrahydrofuran | - | Solvent system |

| Ethyl Acetate | - | Extraction solvent |

Table 1: Reagents for the Boc protection of 3-aminopiperidine.

Step 2: Synthesis of tert-Butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate

The Buchwald-Hartwig amination is a robust method for the formation of the N-aryl bond. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Protocol:

-

In a reaction vessel, combine a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate).

-

Add tert-butyl (piperidin-3-yl)carbamate and 2-bromopyridine to the vessel.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

| Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst |

| Ligand | BINAP, Xantphos | Stabilizes and activates the catalyst |

| Base | NaOtBu, Cs₂CO₃ | Activates the amine and facilitates the catalytic cycle |

| Aryl Halide | 2-Bromopyridine | Arylating agent |

| Solvent | Toluene, Dioxane | Anhydrous reaction medium |

Table 2: Key components for the Buchwald-Hartwig N-arylation.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

-

Dissolve the purified tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate in a suitable solvent such as methanol or dioxane.

-

Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or concentrated HCl in methanol) to the mixture.

-

Stir the reaction at room temperature. The deprotection is typically rapid and may be accompanied by the evolution of gas (isobutylene and carbon dioxide).[10]

-

The hydrochloride salt of the product will often precipitate from the solution.

-

The solid product can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Analytical Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques. Based on the analysis of similar structures, the following spectral data can be anticipated:

¹H NMR: The spectrum is expected to show characteristic signals for the pyridyl protons, with distinct chemical shifts and coupling patterns. The piperidine ring protons will appear as a series of multiplets in the aliphatic region. The protons adjacent to the piperidine nitrogen will be shifted downfield due to the influence of the aromatic ring.

¹³C NMR: The spectrum will display signals corresponding to the carbon atoms of the pyridine and piperidine rings. The carbon atoms of the pyridine ring will appear in the aromatic region, while the piperidine carbons will be in the aliphatic region. The carbon attached to the piperidine nitrogen will be shifted downfield.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

| Moiety | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridine Ring | 6.5 - 8.2 | 107 - 158 |

| Piperidine Ring (CH₂) | 1.5 - 3.8 | 24 - 55 |

| Piperidine Ring (CH-NH₂) | ~3.0 - 3.5 | ~45 - 50 |

Table 3: Predicted NMR spectral data for 1-(Pyridin-2-yl)piperidin-3-amine. (Note: Predicted values are based on related structures and may vary).[12][13][14][15]

Potential Biological Activities and Applications

The 1-(pyridin-2-yl)piperidine scaffold is a recurring motif in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, suggesting potential avenues for the utility of this compound.

-

Central Nervous System (CNS) Activity: N-aryl piperidines are known to interact with various CNS receptors and transporters. They have been explored as potential treatments for neuropsychiatric disorders.[3]

-

Anticancer Properties: The piperidine ring is a common feature in many anticancer agents. The introduction of the pyridyl and amino functionalities could lead to compounds with potential cytotoxic or antiproliferative activity.[2]

-

Enzyme Inhibition: The amino group can act as a key hydrogen bond donor, making this scaffold a candidate for the design of enzyme inhibitors. For instance, related structures have been investigated as inhibitors of PCSK9.[16]

-

Antimicrobial and Anti-inflammatory Activity: Piperidine derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory properties.[17]

Figure 2: Potential therapeutic applications of the 1-(pyridin-2-yl)piperidin-3-amine scaffold.

Conclusion

While direct experimental data for this compound is not extensively published, this technical guide provides a scientifically sound and detailed roadmap for its synthesis and characterization. By leveraging well-established synthetic methodologies, particularly the strategic use of amine protection followed by Buchwald-Hartwig N-arylation, this molecule can be accessed in a controlled and efficient manner. The prevalence of the N-(pyridin-2-yl)piperidine scaffold in medicinal chemistry highlights the potential of this compound as a valuable building block for the development of novel therapeutic agents. Further investigation into its biological properties is warranted and encouraged.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ijnrd.org [ijnrd.org]

- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scispace.com [scispace.com]

- 12. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 13. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both a pyridine and a piperidine ring, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. The piperidine ring is a ubiquitous feature in many FDA-approved drugs, contributing to favorable physicochemical properties such as solubility and lipophilicity, which are critical for drug-like characteristics. The pyridine moiety, a six-membered aromatic heterocycle, is also a common pharmacophore in numerous pharmaceuticals, known for its ability to engage in various biological interactions. The combination of these two rings in this compound creates a versatile building block for exploring new chemical space in the pursuit of innovative therapies.

This technical guide provides a comprehensive overview of the core attributes of this compound, including its molecular formula, molecular weight, and a detailed exploration of its synthesis, and potential applications, aimed at supporting researchers in their drug discovery and development endeavors.

Core Molecular and Physical Properties

A foundational understanding of a compound's basic properties is paramount for its application in research and synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1185309-80-1 | [1] |

| Molecular Formula | C₁₀H₁₆ClN₃ | [1] |

| Molecular Weight | 213.71 g/mol | [1] |

Synthesis and Manufacturing

The synthesis of this compound involves the strategic formation of the C-N bond between the pyridine and piperidine rings. A common and effective method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[2][3]

A plausible and scientifically sound synthetic route is outlined below:

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Coupling Reaction:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine, 3-aminopiperidine, a palladium catalyst (such as tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (like Xantphos), and a base (e.g., cesium carbonate).[4]

-

Add an anhydrous solvent, such as toluene.

-

Heat the reaction mixture, typically to reflux, and monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product, the free base 1-(pyridin-2-yl)piperidin-3-amine, using column chromatography.

-

-

Salt Formation:

-

Dissolve the purified free base in a suitable solvent, such as diethyl ether or dichloromethane.

-

Add a solution of hydrogen chloride (e.g., HCl in diethyl ether or as a gas) to the solution of the free base.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

-

The choice of catalyst, ligand, base, and solvent is crucial for the efficiency of the Buchwald-Hartwig amination and may require optimization for this specific substrate pairing. The use of a bulky, electron-rich phosphine ligand is often necessary to facilitate the reductive elimination step and improve the overall yield.[2]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for both the pyridine and piperidine rings. The aromatic protons of the pyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm). The protons on the piperidine ring would appear in the upfield region, with their chemical shifts and multiplicities depending on their stereochemical environment. The proton attached to the amine group may be broad and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridine ring (in the aromatic region) and the piperidine ring (in the aliphatic region).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 1-(pyridin-2-yl)piperidin-3-amine. Fragmentation patterns would likely involve cleavage of the piperidine ring and the bond between the two rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic N-H stretching vibrations for the amine group, C-H stretching for the aromatic and aliphatic components, and C=N and C=C stretching vibrations for the pyridine ring.

Applications in Drug Discovery and Development

The 1-(pyridin-2-yl)piperidin-3-amine scaffold is a promising starting point for the design of new drug candidates targeting a wide range of diseases. The presence of both a hydrogen bond donor (the amine group) and acceptor (the nitrogen atoms in the pyridine and piperidine rings) allows for diverse interactions with biological targets.

Potential Therapeutic Areas:

-

Oncology: The pyridine and piperidine moieties are found in numerous anticancer agents. This scaffold could be elaborated to target various cancer-related proteins, such as kinases or protein-protein interactions.

-

Neuroscience: The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive for developing drugs targeting the central nervous system. Potential applications include treatments for neurodegenerative diseases, psychiatric disorders, and pain.

-

Infectious Diseases: The heterocyclic nature of this compound provides a framework for the development of novel antibacterial, antiviral, and antifungal agents.

The 3-amino group on the piperidine ring serves as a key functional handle for further chemical modifications, allowing for the introduction of various substituents to modulate the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit optimization-requiring, synthesis via modern cross-coupling methodologies, combined with the favorable properties imparted by the pyridine and piperidine scaffolds, makes it an attractive starting point for the development of new therapeutic agents. This technical guide provides a foundational understanding of this compound, intended to empower researchers to leverage its potential in their quest for novel and effective medicines. Further experimental characterization of its physicochemical and pharmacological properties will undoubtedly open up new avenues for its application in a variety of therapeutic areas.

References

A Guide to the Spectroscopic Characterization of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

This technical guide provides a detailed analysis of the spectroscopic data for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring their purity, identity, and conformity, which are critical aspects of the drug development pipeline. This document offers insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by established spectroscopic principles.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule incorporates a pyridine ring, a saturated piperidine ring, a primary amine, and a tertiary amine, with the entire structure being a hydrochloride salt. Each of these features will manifest in a predictable manner across different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The hydrochloride form will likely lead to protonation of the basic nitrogen atoms, causing notable downfield shifts for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.0 - 8.2 | dd | ~5, ~2 |

| Pyridine H-4 | 7.5 - 7.7 | ddd | ~8, ~8, ~2 |

| Pyridine H-5 | 6.8 - 7.0 | ddd | ~8, ~5, ~1 |

| Pyridine H-3 | 6.6 - 6.8 | d | ~8 |

| Piperidine H-2ax, H-6ax | 4.0 - 4.2 | m | - |

| Piperidine H-2eq, H-6eq | 3.0 - 3.2 | m | - |

| Piperidine H-3 | 3.3 - 3.5 | m | - |

| Piperidine H-4, H-5 | 1.6 - 2.2 | m | - |

| -NH₃⁺ | 8.5 - 9.5 | br s | - |

| >NH⁺- | 10.0 - 12.0 | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The protons on the pyridine ring are expected to appear in the aromatic region (6.5-8.5 ppm)[1][2][3]. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent protons, causing them to resonate at a lower field. The protons on the piperidine ring will be in the aliphatic region, with those adjacent to the nitrogen atoms being shifted downfield[4][5]. The presence of the hydrochloride salt will lead to the protonation of the amine groups, and these labile protons are expected to appear as broad singlets at a significantly downfield chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-6 | 147 - 150 |

| Pyridine C-4 | 137 - 140 |

| Pyridine C-3 | 112 - 115 |

| Pyridine C-5 | 106 - 109 |

| Piperidine C-2, C-6 | 45 - 50 |

| Piperidine C-3 | 48 - 52 |

| Piperidine C-4, C-5 | 20 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbons of the pyridine ring will resonate in the downfield region typical for aromatic and heteroaromatic systems[6]. The piperidine carbons will appear in the aliphatic region of the spectrum[5].

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-N, C-H, and aromatic C=C and C=N vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (Ammonium salt) | 3200 - 2500 | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |